molecular formula C12H12N4OS B2385740 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-46-9

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2385740
CAS No.: 2097911-46-9
M. Wt: 260.32
InChI Key: YLGSUBCSQLGUDX-UHFFFAOYSA-N
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Description

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine, thiophene, and pyrimidine derivatives, such as:

Uniqueness

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, an azetidine moiety, and a thiophene carbonyl group. Its structural formula can be represented as follows:

N 1 thiophene 3 carbonyl azetidin 3 yl pyrimidin 4 amine\text{N 1 thiophene 3 carbonyl azetidin 3 yl pyrimidin 4 amine}

Key Structural Components:

  • Pyrimidine Ring: A six-membered heterocyclic compound containing nitrogen atoms.
  • Azetidine Moiety: A four-membered saturated heterocycle that contributes to the compound's reactivity.
  • Thiophene Carbonyl Group: Enhances the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The binding of this compound to molecular targets can modulate their activity, leading to various biochemical responses.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation: It can interact with receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound has significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus8Effective
Escherichia coli16Moderate effectiveness
Pseudomonas aeruginosa32Lower effectiveness

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers evaluated the antimicrobial properties of various derivatives of pyrimidine compounds, including this compound. Results indicated that modifications in the thiophene moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • In vitro Anti-inflammatory Effects:
    Another study explored the anti-inflammatory effects of this compound using cell cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in inflammatory markers when treated with this compound .

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSUBCSQLGUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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